molecular formula C23H17ClN4O5 B2795889 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1112313-78-6

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2795889
M. Wt: 464.86
InChI Key: FSMWMTPMPGYQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H17ClN4O5 and its molecular weight is 464.86. The purity is usually 95%.
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Scientific Research Applications

Chlorophenols and Environmental Impact

Chlorophenols, including compounds with chlorophenyl groups, are significant for their environmental impact, particularly in the context of municipal solid waste incineration. Studies highlight chlorophenols as major precursors to dioxins in thermal processes. The environmental behavior, pathways, and transformation of chlorophenols, along with their correlation with dioxin formations, are crucial for understanding the ecological implications of these compounds (Peng et al., 2016).

1,3,4-Oxadiazole Derivatives in Therapeutics

The 1,3,4-oxadiazole ring, similar in structure to parts of the compound , is noted for its presence in numerous synthetic molecules with significant biological activities. Research has shown that 1,3,4-oxadiazole derivatives possess a wide range of therapeutic properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities. The structural features of the 1,3,4-oxadiazole ring enable effective binding with various enzymes and receptors, making it a valuable scaffold in drug development (Verma et al., 2019).

Antitubercular Activity of Oxadiazole Derivatives

Specifically focusing on the antitubercular potential, oxadiazole-based compounds have been evaluated against various strains of mycobacteria, demonstrating significant activity. These studies suggest the potential of oxadiazole derivatives as leads for developing new antitubercular agents, showcasing the importance of the oxadiazole moiety in medicinal chemistry (Asif, 2014).

properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O5/c24-16-4-1-14(2-5-16)22-26-23(33-27-22)15-3-8-21(30)28(12-15)13-20(29)25-17-6-7-18-19(11-17)32-10-9-31-18/h1-8,11-12H,9-10,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMWMTPMPGYQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

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